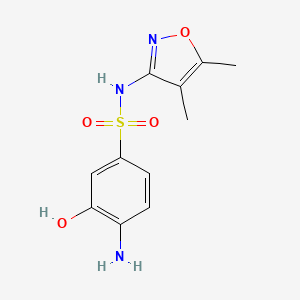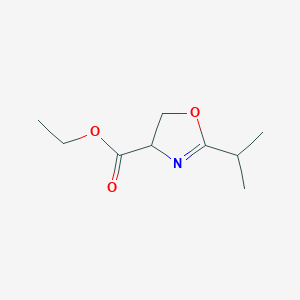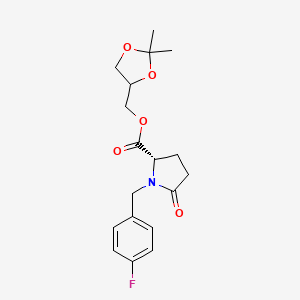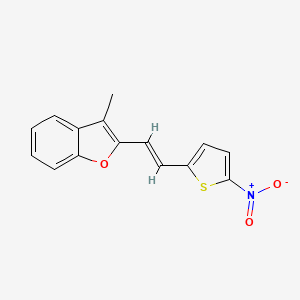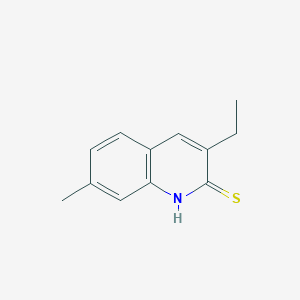
3-(2-fluorophenyl)-4,5-dihydro-1H-pyrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Fluorophenyl)-4,5-dihydro-1H-pyrazole: is a heterocyclic compound that features a pyrazole ring substituted with a 2-fluorophenyl group. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the fluorine atom in the phenyl ring can significantly influence the compound’s chemical properties and biological activities.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-fluorophenyl)-4,5-dihydro-1H-pyrazole typically involves the reaction of 2-fluorobenzaldehyde with hydrazine hydrate, followed by cyclization. One common method includes:
Condensation Reaction: 2-fluorobenzaldehyde reacts with hydrazine hydrate to form the corresponding hydrazone.
Cyclization: The hydrazone undergoes cyclization under acidic or basic conditions to yield this compound.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve optimizing the reaction conditions for large-scale synthesis. This includes using appropriate solvents, catalysts, and reaction temperatures to maximize yield and purity.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, potentially forming pyrazole derivatives with different oxidation states.
Reduction: Reduction reactions can modify the pyrazole ring or the phenyl substituent, leading to various reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl ring, especially at positions ortho and para to the fluorine atom.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions.
Major Products:
Oxidation: Oxidized pyrazole derivatives.
Reduction: Reduced forms of the pyrazole ring or phenyl substituent.
Substitution: Substituted pyrazole derivatives with different functional groups on the phenyl ring.
科学的研究の応用
Chemistry:
Catalysis: The compound can be used as a ligand in coordination chemistry, influencing the activity of metal catalysts.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology:
Enzyme Inhibition: The compound has potential as an enzyme inhibitor, particularly in targeting enzymes involved in disease pathways.
Antimicrobial Activity: Studies have shown that derivatives of this compound exhibit antimicrobial properties.
Medicine:
Drug Development: The compound is investigated for its potential use in developing new pharmaceuticals, particularly for its anti-inflammatory and anticancer properties.
Industry:
Material Science: The compound can be used in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism of action of 3-(2-fluorophenyl)-4,5-dihydro-1H-pyrazole involves its interaction with molecular targets such as enzymes or receptors. The fluorine atom in the phenyl ring can enhance binding affinity and selectivity towards specific targets. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function.
類似化合物との比較
- 3-(2-Chlorophenyl)-4,5-dihydro-1H-pyrazole
- 3-(2-Bromophenyl)-4,5-dihydro-1H-pyrazole
- 3-(2-Methylphenyl)-4,5-dihydro-1H-pyrazole
Comparison:
- Uniqueness: The presence of the fluorine atom in 3-(2-fluorophenyl)-4,5-dihydro-1H-pyrazole imparts unique electronic properties, making it more electronegative and potentially more reactive compared to its chloro, bromo, and methyl analogs.
- Biological Activity: The fluorine atom can enhance the compound’s biological activity by improving its binding affinity to biological targets and increasing its metabolic stability.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
特性
分子式 |
C9H9FN2 |
|---|---|
分子量 |
164.18 g/mol |
IUPAC名 |
3-(2-fluorophenyl)-4,5-dihydro-1H-pyrazole |
InChI |
InChI=1S/C9H9FN2/c10-8-4-2-1-3-7(8)9-5-6-11-12-9/h1-4,11H,5-6H2 |
InChIキー |
BBRNLEKCHHZKCA-UHFFFAOYSA-N |
正規SMILES |
C1CNN=C1C2=CC=CC=C2F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Di-tert-butyl(4'-(tert-butyl)-2',6'-diisopropyl-3,6-dimethoxy-[1,1'-biphenyl]-2-yl)phosphine](/img/structure/B15209803.png)
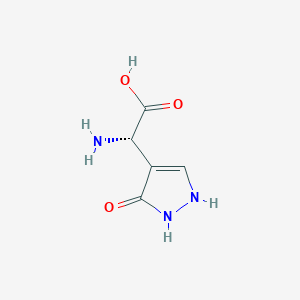
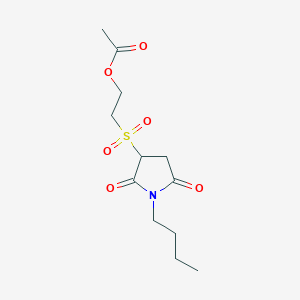
![1-Methyl-2-(thiophen-2-yl)-1,4,5,6-tetrahydrocyclopenta[b]pyrrole](/img/structure/B15209823.png)
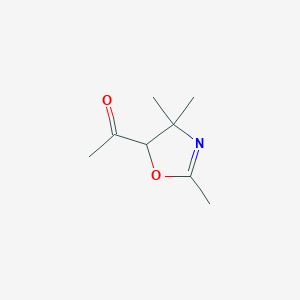
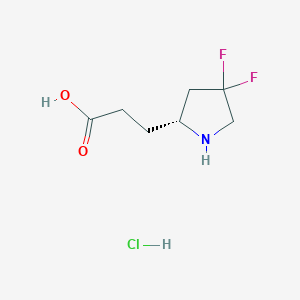
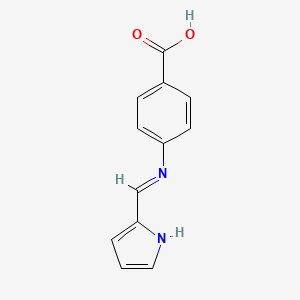
![5-[4-Acetamidophenoxy]-8-amino-6-methoxyquinoline](/img/structure/B15209860.png)
